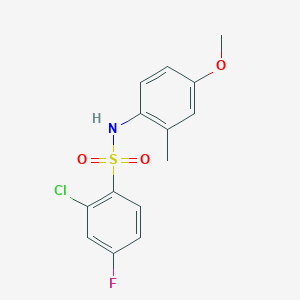
2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a complex aromatic structure with multiple substituents, making it a subject of interest for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide typically involves a multi-step process. One common method includes the sulfonation of 2-chloro-4-fluorobenzene followed by the introduction of the N-(4-methoxy-2-methylphenyl) group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods prioritize cost-effectiveness, safety, and environmental considerations.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: The methoxy group can participate in oxidation reactions, while the sulfonamide group can be reduced under specific conditions.
Coupling Reactions: The aromatic rings can engage in coupling reactions such as Suzuki-Miyaura coupling, which is facilitated by palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium phosphate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial or antifungal agent due to its sulfonamide structure.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the context of its antibacterial properties, the compound may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby competitively inhibiting the enzyme and disrupting bacterial metabolism.
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzenesulfonamide
- 4-Methoxy-2-methylbenzenesulfonamide
- 2-Fluoro-4-methylaniline
Comparison: Compared to its similar compounds, 2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide exhibits unique properties due to the combination of its substituents. The presence of both chlorine and fluorine atoms enhances its reactivity in substitution reactions, while the methoxy and methyl groups contribute to its overall stability and solubility. These characteristics make it a versatile compound for various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C14H13ClFNO3S |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-(4-methoxy-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO3S/c1-9-7-11(20-2)4-5-13(9)17-21(18,19)14-6-3-10(16)8-12(14)15/h3-8,17H,1-2H3 |
InChI Key |
IMSCHFLITKTCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


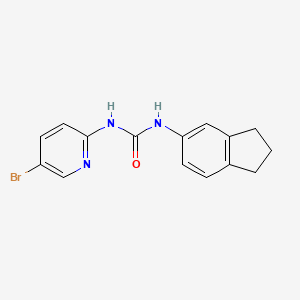
![N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B10962954.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole](/img/structure/B10962969.png)

![2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B10962978.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10962981.png)
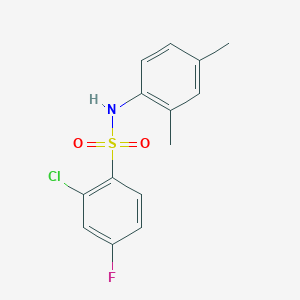
![azepan-1-yl[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10962996.png)
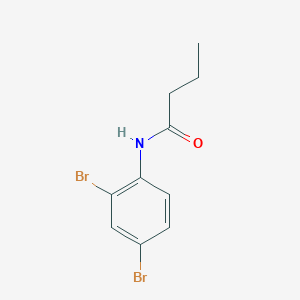
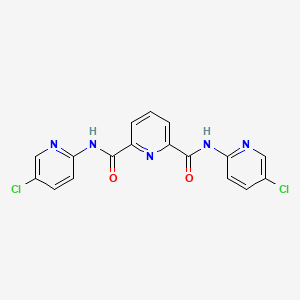
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B10963010.png)

![3-Bromo-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10963019.png)
